Thiorphan is a synthetic molecule [(R,S)-HS-CH2-CH-(CH2 phi)-NHCO-CH2-COOH] classified as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as membrane metallo-endopeptidase (EC 3.4.24.11) or the cell surface marker CD10/CALLA. [] Thiorphan is the active metabolite of racecadotril, a drug used for the treatment of diarrhea. [] In scientific research, thiorphan is primarily used as a pharmacological tool to investigate the role of NEP in various biological processes and to explore potential therapeutic applications for NEP inhibition. [, , , , , , ]
Thiorphan is classified as a neutral endopeptidase inhibitor and is categorized under peptide inhibitors due to its ability to inhibit the degradation of neuropeptides like enkephalins. It is synthesized from racecadotril, which is metabolized into thiorphan in the body. The compound's structure and activity suggest it plays a significant role in modulating neuropeptide levels and may have implications for treating various neurological disorders .
The synthesis of thiorphan can be achieved through various methods, often involving the modification of existing compounds. One notable approach includes the conversion of racecadotril to thiorphan via hydrolysis, where the ester bond in racecadotril is cleaved, resulting in thiorphan as the active metabolite.
The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure complete conversion to thiorphan .
Thiorphan has a molecular formula of and a molecular weight of approximately 253.29 g/mol. Its structure includes:
The compound's three-dimensional conformation allows it to effectively bind to the active site of neutral endopeptidase, inhibiting its enzymatic activity .
Thiorphan participates in several chemical reactions primarily related to its function as an enzyme inhibitor:
Research indicates that thiorphan's interaction with zinc-dependent proteases like thermolysin shows similar inhibition characteristics, making it a valuable compound for studying enzyme kinetics .
Thiorphan exerts its effects primarily through the inhibition of neutral endopeptidase, which is responsible for degrading various neuropeptides involved in pain modulation and neurotransmission. By inhibiting this enzyme:
The mechanism involves binding to the enzyme's active site, thereby blocking substrate access and preventing peptide hydrolysis.
The compound's stability and solubility profile are crucial for its therapeutic applications, particularly in formulations intended for parenteral administration .
Thiorphan has several potential applications in scientific research and clinical practice:
Thiorphan ((S)-N-(3-mercapto-2-benzylpropanoyl)glycine) was first synthesized in 1980 as part of a targeted effort to develop potent and selective inhibitors of neutral endopeptidase (NEP; neprilysin), a zinc metallopeptidase critical in regulating neuropeptide signaling [1] [7]. The compound emerged from rational drug design strategies focused on mimicking the transition state of peptide hydrolysis. Roques and colleagues identified thiorphan as a competitive inhibitor with nanomolar affinity (Ki ≈ 4 nM) for NEP, demonstrating unprecedented selectivity over angiotensin-converting enzyme (ACE) [1]. Its discovery provided the first pharmacological tool to selectively probe NEP’s physiological functions in vivo. Initial biochemical characterization revealed thiorphan’s mechanism: it coordinates the catalytic zinc ion in NEP’s active site via its sulfhydryl group, while its benzyl moiety occupies the S1’ substrate specificity pocket [4] [7]. This binding mode effectively blocks the enzyme’s ability to cleave endogenous peptides like enkephalins.
Thiorphan’s physicochemical properties necessitated specific handling protocols for experimental use. Early studies dissolved it in 1 N NaOH followed by neutralization with dilute HCl to achieve working concentrations of 30 mg/ml, ensuring stability for intravenous administration in animal models [1]. Its membrane-impermeability initially limited applications to extracellular NEP inhibition, though later prodrug designs (e.g., acetorphan) addressed this limitation for central nervous system studies.
Year | Discovery | Significance |
---|---|---|
1980 | Synthesis and in vitro characterization as NEP inhibitor | Provided first selective tool to probe NEP physiology [1] |
1982 | Demonstration of analgesia potentiation in opioid studies | Confirmed NEP’s role in enkephalin metabolism [1] |
2005-2006 | Hippocampal infusion causing Aβ accumulation and memory deficits | Established NEP as major Aβ-degrading enzyme [7] [9] |
2010s | Structural studies in NDM-1 inhibition | Revealed zinc chelation as broad mechanism for metalloenzyme inhibition [10] |
Thiorphan’s primary biochemical action is the potent and reversible inhibition of NEP-mediated cleavage of enkephalins, pentapeptide neurotransmitters (Tyr-Gly-Gly-Phe-Met/Leu) involved in pain modulation and stress responses [1] [4]. By blocking enkephalin degradation at the Gly³-Phe⁴ bond, thiorphan extends the half-life of synaptic enkephalins, potentiating their binding to δ-opioid receptors. This mechanism was conclusively demonstrated in vivo: intravenous thiorphan administration in rats enhanced morphine-induced analgesia by 200% and attenuated naloxone-precipitated withdrawal symptoms, effects reversible by opioid receptor antagonists [4].
Beyond enkephalin modulation, thiorphan exerts multifaceted effects on peptide systems due to NEP’s broad substrate specificity:
Neuropeptide/Substrate | Effect of Thiorphan | Functional Outcome |
---|---|---|
Enkephalins (Met/Leu) | Reduced degradation; increased half-life | Potentiated opioid analgesia [1] [4] |
Atrial Natriuretic Peptide | Increased bioactivity | Natriuresis in cirrhosis models [6] |
Amyloid-β (Aβ40/42) | Accumulation in insoluble fractions | Cognitive impairment [7] [9] |
Endothelin-1 | Elevated plasma levels (in non-cirrhotic rats) | Compensatory vasoconstriction [6] |
Substance P | Delayed inactivation | Enhanced neurogenic inflammation [1] |
Thiorphan represents a paradigm shift in peptidase inhibitor design, bridging classical transition-state analogs and modern structure-based therapeutics. Its development exploited three innovative principles:
Thiorphan’s influence extends to drug repurposing and enzyme inhibitor design:
Compound | Structural Feature | Target Enzymes | Therapeutic Application |
---|---|---|---|
Thiorphan | N-(3-Mercapto-2-benzylpropanoyl)glycine | NEP, NDM-1, ECE | Research tool [4] [10] |
Racecadotril | Ethyl ester of thiorphan | Peripheral NEP | Antidiarrheal [4] [5] |
Retro-thiorphan | Reversed amide bond | NEP (retains activity), ACE (loss) | Proof of binding mode [2] |
Candoxatril | Benzyl-cyclopentane derivative | Peripheral NEP | Heart failure (Phase II) [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7